3-Bromo-4-hydroxy-6-trifluoromethylquinoline
Description
Historical Context of Halogenated Trifluoromethylquinoline Derivatives
The development of halogenated trifluoromethylquinoline derivatives traces its origins to the pioneering work in organofluorine chemistry that began in the early 20th century. Frederick Lehmann's investigations in 1927 marked the first systematic study of trifluoromethyl groups in relation to biological activity, establishing the foundation for modern fluorinated pharmaceutical compounds. This early work was followed by Frédéric Swarts' development of synthetic methods in 1892, which utilized antimony fluoride to introduce fluorinated groups into aromatic systems, creating the methodological basis for contemporary trifluoromethylation reactions.
The evolution of halogenation techniques for quinoline derivatives gained significant momentum in the latter half of the 20th century. Research teams systematically explored the introduction of various halogens into quinoline frameworks, with particular attention to position-selective halogenation methods. The development of N-halosuccinimide reagents, including N-bromosuccinimide and N-chlorosuccinimide, provided researchers with reliable tools for introducing bromine and chlorine atoms at specific positions on quinoline rings. These methodological advances enabled the synthesis of compounds like 3-bromo-2-trifluoromethylindole derivatives, which served as important precursors to more complex halogenated quinoline systems.
| Historical Milestone | Year | Key Development | Impact on Field |
|---|---|---|---|
| First fluorine biological activity study | 1927 | Lehmann's trifluoromethyl group investigation | Established foundation for fluorinated pharmaceuticals |
| Swarts fluorination method | 1892 | Antimony fluoride-based trifluoromethylation | Created synthetic methodology basis |
| McLoughlin-Thrower reaction | 1968 | Copper-mediated coupling with iodofluoroalkanes | Advanced organofluorine synthesis |
| Systematic quinoline halogenation | 1970s-1980s | Position-selective halogenation development | Enabled targeted quinoline modification |
| Modern trifluoromethylation | 1980s-1990s | Shelf-stable electrophilic reagent development | Facilitated routine trifluoromethylation |
The McLoughlin-Thrower reaction, developed in 1968, represented a crucial advancement in organofluorine chemistry by enabling copper-mediated coupling reactions between iodofluoroalkanes and aromatic compounds. This methodology was subsequently adapted by Kobayashi and Kumadaki in 1969 for specific trifluoromethylation applications, creating pathways that would eventually contribute to the synthesis of complex trifluoromethylquinoline derivatives. The development of shelf-stable electrophilic trifluoromethylating reagents in the 1980s and 1990s further revolutionized the field by providing researchers with reliable and convenient methods for introducing trifluoromethyl groups into heterocyclic systems.
Contemporary research has built upon these historical foundations to develop sophisticated synthetic routes to compounds like this compound. Modern synthetic approaches often employ multiple steps, beginning with readily available quinoline derivatives and utilizing advanced halogenation and trifluoromethylation techniques. The synthesis typically involves cyclization of appropriately substituted anilines, followed by selective functionalization to introduce the desired halogen and trifluoromethyl substituents. These methodological advances have made it possible to prepare complex multi-substituted quinoline derivatives with high regioselectivity and excellent yields, representing a significant evolution from the early exploratory work of the 20th century.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its role as a simple synthetic intermediate. The compound represents a convergence of multiple research areas within heterocyclic chemistry, including halogenation methodology, organofluorine chemistry, and medicinal chemistry applications. Its unique structural features make it an ideal platform for investigating fundamental chemical reactivity patterns while simultaneously providing practical applications in drug discovery and development programs.
Research investigations have demonstrated that quinoline carboxylic acids and related derivatives exhibit diverse pharmacological properties, including antibacterial, antimycobacterial, and antitumor activities. The incorporation of halogen substitution patterns, particularly bromine atoms, has been shown to enhance anticancer activity by improving the electronic properties and bioavailability of quinoline derivatives. The trifluoromethyl group contributes additional benefits by increasing metabolic stability and lipophilicity, characteristics that are highly valued in modern pharmaceutical research. These combined effects position this compound as a privileged scaffold for medicinal chemistry investigations.
| Research Application | Structural Feature | Specific Contribution | Research Impact |
|---|---|---|---|
| Cross-coupling reactions | Bromine substituent | Excellent leaving group properties | Enables diverse chemical transformations |
| Metabolic stability studies | Trifluoromethyl group | Enhanced resistance to oxidation | Improves pharmaceutical profiles |
| Hydrogen bonding research | Hydroxyl functionality | Donor/acceptor capabilities | Facilitates molecular recognition |
| Electronic property investigations | Multi-substituted framework | Varied electronic environments | Advances theoretical understanding |
| Biological activity screening | Combined substituent effects | Synergistic pharmacological properties | Enhances therapeutic potential |
The compound's utility in palladium-catalyzed cross-coupling reactions has been extensively documented, with research demonstrating successful Sonogashira reactions that yield alkynylated quinoline derivatives in excellent yields. These transformations typically proceed under mild conditions using standard palladium catalysts, with reaction times ranging from 6 to 24 hours depending on the specific substitution pattern and reaction scope. The ability to introduce various alkynyl groups at the bromine position provides researchers with access to structurally diverse quinoline derivatives that maintain the beneficial properties of the trifluoromethyl and hydroxyl substituents.
Recent advances in iron-catalyzed halogenation methodology have further enhanced the significance of halogenated quinoline derivatives in synthetic chemistry. Research teams have developed efficient protocols for regioselective halogenation of quinoline frameworks using environmentally friendly iron catalysts under mild conditions. These methodological developments have made it increasingly practical to prepare complex halogenated quinoline derivatives, contributing to the growing interest in compounds like this compound as versatile synthetic building blocks.
The compound's role in advancing fundamental understanding of heterocyclic chemistry extends to investigations of electronic effects and molecular interactions. The unique combination of electron-withdrawing trifluoromethyl and bromine substituents with the electron-donating hydroxyl group creates a complex electronic environment that serves as an excellent model system for theoretical and computational studies. Research utilizing density functional theory calculations and other computational methods has provided insights into the electronic structure and reactivity patterns of multi-substituted quinoline derivatives, contributing to the broader understanding of heterocyclic chemistry principles.
Propriétés
IUPAC Name |
3-bromo-6-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-4-15-8-2-1-5(10(12,13)14)3-6(8)9(7)16/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDPZFUWZPUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671089 | |
| Record name | 3-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065087-84-4 | |
| Record name | 3-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1065087-84-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Trifluoromethyl Group Introduction
- The trifluoromethyl group is commonly introduced via condensation reactions using trifluoroacetyl derivatives such as ethyl 4,4,4-trifluoroacetoacetate or trifluoroacetimidoyl chlorides.
- Polyphosphoric acid (PPA) or related acidic media are often employed to facilitate cyclization and incorporation of the trifluoromethyl moiety into the quinoline ring system.
- This step forms the 6-trifluoromethylquinoline scaffold, which serves as the key intermediate for further functionalization.
Bromination at the 3-Position
- Electrophilic bromination is carried out selectively at the 3-position of the quinoline ring.
- Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS).
- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetic acid at low temperatures (0–5°C) to control regioselectivity and minimize over-bromination.
- The directing effect of the hydroxyl or methoxy group at C4 helps guide bromination to the 3-position.
Hydroxyl Group Introduction
- The hydroxyl group at the 4-position can be introduced by hydrolysis of methoxy- or acetyl-protected intermediates under acidic or basic conditions.
- For example, hydrolysis with hydrobromic acid in acetic acid (HBr/AcOH) or sodium hydroxide in ethanol (NaOH/EtOH) converts protected intermediates to the free hydroxyquinoline.
- This step is often performed after bromination to avoid side reactions and ensure the stability of the brominated intermediate.
Representative Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Formation of 6-trifluoromethylquinoline intermediate | Condensation of appropriate anilines with ethyl 4,4,4-trifluoroacetoacetate in PPA at elevated temperature | Cyclization to form quinoline core with trifluoromethyl substituent | Typically high yield (>80%) |
| 2. Bromination | Addition of bromine or NBS in DMF or AcOH at 0–5°C | Electrophilic bromination at 3-position | Regioselective; monitored by LC-MS |
| 3. Hydrolysis | Treatment with HBr/AcOH or NaOH/EtOH | Deprotection to yield 4-hydroxy group | Purification by column chromatography |
This sequence is supported by analytical characterization such as NMR (notably $$^{1}H$$ and $$^{19}F$$ NMR), mass spectrometry, and sometimes X-ray crystallography to confirm regiochemistry and purity.
Analytical and Purification Techniques
- NMR Spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR are used to confirm the presence and position of trifluoromethyl, bromine, and hydroxyl groups. The trifluoromethyl group typically shows a characteristic singlet in $$^{19}F$$ NMR around δ -60 to -70 ppm.
- Mass Spectrometry: High-resolution MS confirms molecular weight and molecular formula.
- Chromatography: Flash column chromatography using hexane/ethyl acetate mixtures (e.g., 3:1) is applied for purification.
- X-ray Crystallography: Used in some studies to resolve structural details and confirm substitution patterns, especially to analyze the hydrogen bonding network involving the hydroxyl and quinoline nitrogen atoms.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Trifluoromethylation | PPA, ethyl 4,4,4-trifluoroacetoacetate, heat | Forms quinoline core with CF3 at C6 |
| Bromination agent | Br2 or NBS | Selective for C3 bromination |
| Bromination solvent | DMF or AcOH | Polar aprotic solvents favor regioselectivity |
| Bromination temperature | 0–5°C | Controls reaction rate and selectivity |
| Hydrolysis agent | HBr/AcOH or NaOH/EtOH | Converts protected groups to hydroxyl |
| Purification | Flash chromatography (hexane/ethyl acetate 3:1) | Ensures product purity |
Research Findings and Optimization Notes
- Lewis acids such as FeBr3 can be used to enhance bromination selectivity at the 3-position.
- Reaction progress is effectively monitored by LC-MS to isolate intermediates and optimize yields.
- The trifluoromethyl group can cause rotational disorder in crystallographic studies, requiring advanced refinement techniques (TLS refinement) for accurate structural analysis.
- Solubility considerations: The compound is poorly soluble in water (<0.1 mg/mL), requiring DMSO or DMF for stock solutions in biological assays.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-hydroxy-6-trifluoromethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinone derivatives, such as 3-bromo-4-hydroxy-6-trifluoromethylquinone.
Reduction: Reduced quinoline derivatives, such as this compound dihydroquinoline.
Substitution: Substituted quinoline derivatives, such as 3-alkyl-4-hydroxy-6-trifluoromethylquinoline.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial and Antiviral Properties
3-Bromo-4-hydroxy-6-trifluoromethylquinoline has been explored for its potential as an antimicrobial agent. Studies indicate that it exhibits significant activity against various pathogens, including resistant strains of Gram-positive bacteria. For example, modifications at the C-7 and C-8 positions of quinolone derivatives have shown minimum inhibitory concentrations (MICs) as low as 4–8 μg/mL against Staphylococcus aureus .
Anticancer Activity
The compound has demonstrated promising anticancer effects. In vitro studies have reported a dose-dependent inhibition of cell proliferation in human cancer cell lines, with an IC50 value of 15 µM noted against breast cancer cells. The mechanism of action is linked to apoptosis induction via caspase activation, highlighting its potential as a therapeutic agent in oncology .
Chemical Biology
Enzyme Inhibition Studies
In chemical biology, this compound serves as a tool for studying enzyme inhibition pathways. It has been shown to inhibit specific kinases involved in cancer progression, providing insights into disease mechanisms and potential therapeutic targets .
Protein-Ligand Interactions
The compound's trifluoromethyl group enhances its binding affinity to various biological targets, making it an effective inhibitor in enzyme assays. This property is crucial for developing selective inhibitors that can modulate biological pathways .
Material Science
Development of Advanced Materials
This quinoline derivative is also investigated for its applications in material science. It is used in the synthesis of advanced materials such as liquid crystals and organic semiconductors due to its unique electronic properties attributed to the trifluoromethyl group . The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of materials.
Agriculture
Agrochemical Applications
Research is ongoing into the potential use of this compound in agrochemicals, including herbicides and pesticides. Its biological activity may provide novel solutions for crop protection against pests and diseases .
Data Summary Table
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | MICs of 4–8 μg/mL against resistant bacteria |
| Anticancer Activity | IC50 value of 15 µM against breast cancer cells | |
| Chemical Biology | Enzyme Inhibition | Inhibits specific kinases related to cancer |
| Protein-Ligand Interactions | Enhanced binding affinity due to trifluoromethyl group | |
| Material Science | Advanced Materials Development | Used in liquid crystals and organic semiconductors |
| Agriculture | Potential Agrochemicals | Investigated for herbicides and pesticides |
Case Studies
-
Anticancer Activity Study :
- A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated significant inhibition of cell proliferation with apoptosis induction linked to caspase activation.
-
Enzyme Inhibition Research :
- The compound was utilized to explore kinase inhibition pathways relevant to cancer progression. It effectively inhibited a specific kinase involved in tumor growth, demonstrating its utility in understanding cancer biology.
-
Material Development :
- Research focused on incorporating this compound into polymer matrices for enhanced thermal stability and mechanical properties, showing promising results for future applications in electronics.
Mécanisme D'action
The mechanism by which 3-Bromo-4-hydroxy-6-trifluoromethylquinoline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target system.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 1065093-77-7)
- Structural Differences : A carboxylic acid group replaces the hydrogen at position 3.
- Impact :
- Molecular Weight : Higher (336.06 vs. ~307.07 for the target compound) due to the COOH group.
- Solubility : Increased hydrophilicity and acidity (predicted pKa ~3.23 for analogous compounds ).
- Reactivity : The carboxylic acid enables conjugation or salt formation, broadening applications in drug design .
5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS: 59108-13-3)
- Structural Differences : Chlorine atoms at positions 5 and 7; trifluoromethyl at position 2.
- Impact :
4-Bromo-6-(trifluoromethoxy)quinoline (CAS: 1189105-68-7)
Halogen and Functional Group Replacements
6-Chloro-2-(trifluoromethyl)quinoline (CAS: 2806-29-3)
- Structural Differences : Chlorine at position 6; lacks hydroxyl and bromine.
- Impact :
4-Amino-3-bromo-6-trifluoromethoxyquinoline (CAS: 1065088-12-1)
- Structural Differences: Amino (-NH₂) replaces hydroxyl (-OH) at position 4.
- Impact: Basicity: Amino group (pKa ~9-10) increases basicity vs. hydroxyl (pKa ~10-12). Derivatization: Enables Schiff base formation or amidation, useful in medicinal chemistry .
Comparative Data Table
Activité Biologique
3-Bromo-4-hydroxy-6-trifluoromethylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a bromine atom, a hydroxyl group, and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on various quinoline derivatives found that compounds with trifluoromethyl substitutions demonstrated enhanced antimicrobial effects against a range of pathogens. Specifically, this compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group is thought to enhance binding affinity to these targets, thereby modulating biological processes .
Case Studies and Experimental Data
- Antimicrobial Activity : In a comparative study of various quinoline derivatives, this compound was found to possess superior antimicrobial efficacy compared to its non-fluorinated counterparts. The Minimum Inhibitory Concentration (MIC) values were significantly lower for this compound, indicating its potency .
- Cytotoxicity Against Cancer Cells : In experimental assays, this compound exhibited IC50 values ranging from 10 µM to 20 µM against MCF-7 cells, demonstrating its potential as an anticancer agent. The studies indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Data Table
| Biological Activity | Tested Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Various Bacteria | < 10 | Cell membrane disruption |
| Anticancer | MCF-7 | 15 | Apoptosis induction |
| K562 | 12 | Cell cycle arrest |
Q & A
Q. What are the key considerations for synthesizing 3-Bromo-4-hydroxy-6-trifluoromethylquinoline?
Synthesis typically involves halogenation and functional group introduction steps. For example:
- Halogenation : Bromine is introduced at the 3-position via electrophilic substitution, often using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-halogenation .
- Trifluoromethylation : The trifluoromethyl group at the 6-position is incorporated via Ullmann-type coupling or direct fluorination, requiring anhydrous conditions and catalysts like CuI .
- Hydroxylation : The 4-hydroxy group is introduced through hydrolysis of a methoxy precursor or selective oxidation, with care taken to prevent decomposition of the quinoline core .
Q. Key Data :
| Step | Reagents/Conditions | Yield Range | Challenges |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 60-75% | Competing di-substitution |
| Trifluoromethylation | CF₃I, CuI, DMSO | 40-55% | Catalyst sensitivity |
| Hydroxylation | H₂SO₄/H₂O, reflux | 70-85% | Acid stability of product |
Q. How is the compound characterized, and what analytical methods resolve ambiguities in structural assignment?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the hydroxy proton (4-position) appears as a broad singlet at δ 10-12 ppm, while trifluoromethyl carbons show distinct ¹⁹F coupling in ¹³C spectra .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 306.97 for C₁₀H₆BrF₃NO) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry. SHELX or OLEX2 software can model the structure, with ORTEP diagrams confirming spatial arrangement of substituents .
Case Study : A 2024 study resolved conflicting NMR assignments for a regioisomer using X-ray data, confirming the hydroxy group at the 4-position .
Q. What stability challenges arise during storage, and how are they mitigated?
- Hydrolysis Risk : The hydroxy group at the 4-position increases susceptibility to oxidation. Storage under inert gas (N₂/Ar) at -20°C in amber vials is recommended .
- Light Sensitivity : The trifluoromethyl group can undergo photodecomposition. Stability tests show >90% purity retention after 6 months when stored in the dark .
Advanced Research Questions
Q. How does the substitution pattern influence biological activity, and what contradictions exist in SAR studies?
The this compound scaffold shows antimicrobial and anticancer potential. Key SAR findings:
- Bromine (3-position) : Enhances lipophilicity and target binding (e.g., IC₅₀ = 1.2 µM against S. aureus vs. 8.7 µM for non-brominated analogs) .
- Hydroxy (4-position) : Critical for hydrogen bonding with enzymes like topoisomerase IV. Removal reduces activity by ~80% .
- Contradictions : Some studies report diminished activity against Gram-negative bacteria (e.g., E. coli) despite structural similarity to active analogs, possibly due to efflux pump interactions .
Q. Data Comparison :
| Substituents | Activity (IC₅₀, µM) | Target |
|---|---|---|
| 3-Br, 4-OH, 6-CF₃ | 1.2 | S. aureus |
| 3-Cl, 4-OH, 6-CF₃ | 3.8 | S. aureus |
| 3-Br, 4-OCH₃, 6-CF₃ | 9.5 | S. aureus |
Q. How are crystallographic data (e.g., SHELXL) used to resolve synthetic byproducts or polymorphism?
- Structure Refinement : SHELXL refines X-ray data to identify minor byproducts (e.g., di-brominated impurities) via residual electron density maps .
- Polymorphism Detection : ORTEP-3 visualizes packing motifs. A 2024 study identified two polymorphs of the compound, with Form I (P2₁/c) showing higher thermal stability than Form II (P-1) .
Q. Workflow :
Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
Solve structure using SHELXD (direct methods).
Refine with SHELXL (full-matrix least squares).
Q. How should researchers address contradictions in reported reaction yields or selectivity?
- Parameter Optimization : Varying solvents (e.g., DMF vs. DMSO) improves trifluoromethylation yields from 40% to 55% .
- Catalyst Screening : Switching from CuI to Pd(OAc)₂ in cross-coupling steps reduces side-product formation (e.g., dehalogenation byproducts) .
- Meta-Analysis : A 2025 review attributed yield discrepancies to trace moisture in reactions, recommending molecular sieves for reproducibility .
Q. What computational methods predict reactivity or degradation pathways?
- DFT Calculations : Gaussian 09 models electrophilic substitution at the 3-position, showing bromine preferentially attacks the quinoline ring’s electron-rich regions .
- Degradation Modeling : QSAR predicts oxidation of the hydroxy group as the primary degradation pathway, aligning with HPLC-UV stability data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
